molecular formula C17H16N4S B12033513 4-((2-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-39-2

4-((2-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12033513
CAS No.: 478256-39-2
M. Wt: 308.4 g/mol
InChI Key: SGNSXXKVXUUDCY-WOJGMQOQSA-N
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Description

4-((2-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methylbenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under reflux conditions to yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((2-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar biological activities.

    Benzylideneamino derivatives: Compounds with similar structural features and biological properties.

    Thiocarbohydrazide derivatives: Compounds with similar reactivity and applications.

Uniqueness

4-((2-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole ring, benzylideneamino group, and thiol functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

The compound 4-((2-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, particularly its antimicrobial and potential anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2-methylbenzaldehyde with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is generally performed in solvents such as ethanol or methanol at elevated temperatures to facilitate product formation. The resulting compound is characterized using various spectroscopic techniques including FT-IR, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial activity of triazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (Zone of Inhibition in mm)Minimum Inhibitory Concentration (MIC in µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans1460
Aspergillus niger10100

The disc diffusion method was employed to assess the antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Most synthesized derivatives exhibited good to moderate activity against the tested microbes .

Anticancer Potential

In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. Research indicates that triazole derivatives can interact with cellular targets involved in cancer progression. For instance, cytotoxicity tests against human cancer cell lines (such as MDA-MB-231 for breast cancer and PC3 for prostate cancer) showed that these compounds can inhibit cell growth at concentrations above 100 µM with relatively low toxicity towards normal cells .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Toxicity Level
MDA-MB-231>100Low
PC3>100Low

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Disruption of Cell Membranes : The thiol group may interact with membrane components leading to increased permeability.
  • Enzyme Inhibition : The compound could inhibit key enzymes essential for microbial survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in target cells.

Case Studies

A specific study highlighted the synthesis and evaluation of various triazole derivatives including the target compound. It reported significant antibacterial activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics . Another study focused on the anticancer effects where triazoles were shown to modulate pathways involved in apoptosis and cell cycle regulation .

Properties

CAS No.

478256-39-2

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4S/c1-12-6-5-9-14(10-12)16-19-20-17(22)21(16)18-11-15-8-4-3-7-13(15)2/h3-11H,1-2H3,(H,20,22)/b18-11+

InChI Key

SGNSXXKVXUUDCY-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C

Origin of Product

United States

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